7-氟-4-甲基吲哚

描述

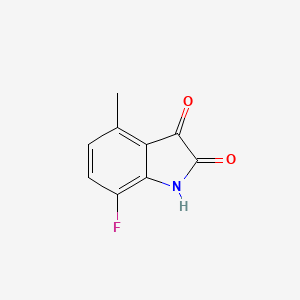

7-Fluoro-4-methyl Isatin, also known as 4-fluoro-7-methylindoline-2,3-dione, is a chemical compound with the molecular formula C9H6FNO2 . It is primarily used for research and development purposes .

Synthesis Analysis

Isatin and its derivatives are synthetically versatile substrates. They can form a wide range of heterocyclic structures . The presence of two carbonyl groups allows the preparation of isatin derivatives through nucleophilic addition reactions under appropriate conditions . For instance, 1-methylisatin and 5-methylisatin, as well as 5-chloro, 7-fluoro, or 4-bromo-isatins reacted smoothly with indoles, furnishing trisindolines in excellent yields .Chemical Reactions Analysis

Isatin moieties show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more . In the context of electrochemical behavior, isatin-thiosemicarbazone derivatives demonstrate an irreversible oxidation process .Physical And Chemical Properties Analysis

7-Fluoro-4-methyl Isatin is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学研究应用

分子成像和放射性药物

7-氟-4-甲基吲哚酮衍生物已被探索其在分子成像中的潜力,特别是在可视化凋亡(一种程序性细胞死亡形式)方面。研究已集中于合成卤代吲哚磺酰胺作为潜在放射性药物的非放射性对应物。这些化合物,特别是带有7-卤代取代基的化合物,已展示出改进的抑制效力,表明它们在通过caspase-3/-7抑制凋亡的分子成像中的实用性(Limpachayaporn et al., 2014)。此外,放射性氟标记的caspase-3/7抑制剂在体内评估,显示出作为凋亡成像的放射示踪剂的潜力,特别是在大鼠脑卒中模型的背景下(Médoc et al., 2016)。

氢键和表面化学

7-氟吲哚酮已被研究其氢键性质和在自组装单分子层中的相互作用。使用扫描隧道显微镜和密度泛函理论的研究揭示了吲哚在表面上形成的五聚体,通过N–H···O和C–H···O氢键稳定。7-位置氢的去除,被氟取代,显著改变了单分子层结构,表明分子组装和表面化学中特定取代物的重要性(Silski et al., 2017)。

光谱学和分子分析

对7-氟吲哚酮的全面光谱研究提供了有关该化合物的分子结构、振动频率和电子参数的见解。使用FT-Raman和FT-IR光谱,以及密度泛函理论(DFT)和自然键轨道(NBO)分析的研究,阐明了氟等取代基对关键分子特性的影响。这些研究对于理解7-氟吲哚酮的化学反应性和分子相互作用至关重要(Polat et al., 2015)。

荧光细胞成像

已合成7-氟-4-甲基吲哚酮衍生物,用于荧光细胞成像应用。这些化合物通常通过一锅法合成,具有适用于染色和可视化细胞组分的光物理性质,为生物医学成像和诊断提供潜在应用(Gholami et al., 2021)。

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 7-Fluoro-4-methyl Isatin . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is advised .

作用机制

Target of Action

Isatin derivatives have been reported to show broad-spectrum antiviral properties and have been used in the development of anti-breast cancer agents . They have also been found to inhibit Monoamine Oxidase (MAO) enzymes, with a higher selectivity for MAO-B than MAO-A .

Mode of Action

For instance, isatin is an endogenous small fragment, reversible inhibitor for MAO enzymes . It increases the dopamine level in the brain by inhibiting an MAO enzyme . In the context of antiviral activity, isatin derivatives have been found to inhibit the SARS-COV main protease, an enzyme vital for the viral replication cycle .

Biochemical Pathways

Isatin derivatives have been associated with the catabolism of neuroamines in both central and peripheral parts of the body . They have also been linked to the viral replication cycle in the context of antiviral activity .

Pharmacokinetics

Isatin is known to be an endogenous small molecule in humans, widely distributed in the body fluid and different tissues of mammals .

Result of Action

Isatin derivatives have been associated with increased dopamine levels in the brain and have shown remarkable and broad-spectrum antiviral properties .

生化分析

Biochemical Properties

7-Fluoro-4-methyl Isatin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves monoamine oxidase (MAO), an enzyme responsible for the catabolism of neuroamines. 7-Fluoro-4-methyl Isatin acts as a reversible inhibitor of MAO, particularly MAO-B, which leads to an increase in dopamine levels in the brain . This interaction is crucial for its potential therapeutic applications in neurodegenerative disorders such as Parkinson’s disease. Additionally, 7-Fluoro-4-methyl Isatin has been shown to interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of 7-Fluoro-4-methyl Isatin on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Fluoro-4-methyl Isatin has demonstrated antiproliferative activity against cancer cell lines, including breast cancer cells . It induces apoptosis and cell cycle arrest, thereby inhibiting cancer cell growth. Furthermore, 7-Fluoro-4-methyl Isatin affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 7-Fluoro-4-methyl Isatin exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B . This inhibition increases dopamine levels in the brain, which is beneficial for treating neurodegenerative disorders. Additionally, 7-Fluoro-4-methyl Isatin binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are crucial for its therapeutic potential and highlight the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of 7-Fluoro-4-methyl Isatin in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that 7-Fluoro-4-methyl Isatin remains stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained biochemical and cellular effects, including prolonged inhibition of monoamine oxidase and persistent antiproliferative activity against cancer cells.

Dosage Effects in Animal Models

The effects of 7-Fluoro-4-methyl Isatin vary with different dosages in animal models. Studies have shown that low to moderate doses of 7-Fluoro-4-methyl Isatin exhibit therapeutic benefits, such as neuroprotection and anticancer activity . High doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7-Fluoro-4-methyl Isatin is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of 7-Fluoro-4-methyl Isatin within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Understanding the transport mechanisms is essential for developing effective delivery systems and improving the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Fluoro-4-methyl Isatin plays a critical role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and the modulation of cellular processes. For instance, the presence of 7-Fluoro-4-methyl Isatin in the mitochondria may influence mitochondrial function and energy metabolism.

属性

IUPAC Name |

7-fluoro-4-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGGNINMNUOKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588537 | |

| Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749240-53-7 | |

| Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

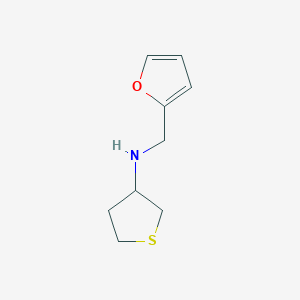

![1-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1367968.png)